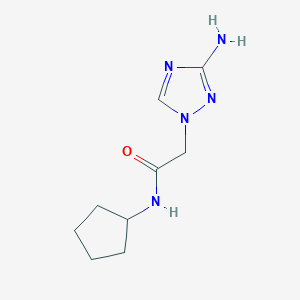

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide

Beschreibung

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide is a triazole-containing acetamide derivative characterized by a 3-amino-1,2,4-triazole moiety linked to an acetamide backbone with a cyclopentyl substituent. Its structural features align with bioactive triazole derivatives, which are often explored for antifungal, herbicidal, or metabolic applications .

Eigenschaften

Molekularformel |

C9H15N5O |

|---|---|

Molekulargewicht |

209.25 g/mol |

IUPAC-Name |

2-(3-amino-1,2,4-triazol-1-yl)-N-cyclopentylacetamide |

InChI |

InChI=1S/C9H15N5O/c10-9-11-6-14(13-9)5-8(15)12-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,13)(H,12,15) |

InChI-Schlüssel |

DATQLUCJHRRKKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)NC(=O)CN2C=NC(=N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-Amino-1H-1,2,4-triazole Precursors

The 1,2,4-triazole ring can be constructed via cyclization reactions involving hydrazine derivatives and appropriate nitrile or carboxamide substrates. For example, hydrazine hydrate reacts with nitriles or esters under acidic or basic conditions to afford 3-amino-1,2,4-triazoles.

A typical route involves:

- Reaction of hydrazine hydrate with an acyl hydrazide or nitrile to form the triazole ring.

- Isolation and purification of the 3-amino-1H-1,2,4-triazole intermediate.

Amidation with Cyclopentylamine

The key amidation step involves coupling the triazole-containing acetic acid derivative with cyclopentylamine. Common methods include:

- Activation of the carboxylic acid (or its derivative) using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), or using acid chlorides.

- Addition of cyclopentylamine to the activated intermediate under anhydrous conditions.

- Use of bases like triethylamine (TEA) to neutralize generated acids and promote coupling.

- Purification by chromatographic methods.

An example procedure adapted from related amide syntheses is:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Dissolve acid derivative in anhydrous dichloromethane | Ready for activation |

| 2 | Add triethylamine and coupling agent (e.g., EDC, HOBt) | Formation of activated ester |

| 3 | Add cyclopentylamine dropwise at 0 °C to room temp | Formation of amide bond |

| 4 | Stir for several hours, monitor by TLC | Completion of reaction |

| 5 | Quench with brine, extract with organic solvent | Work-up step |

| 6 | Dry organic layer, concentrate, purify by column chromatography | Obtain pure product |

Alternative Synthetic Routes

Some literature reports more complex routes involving:

- Use of ethyl chloroformate to form mixed anhydrides before amidation.

- Employing 4-dimethylaminopyridine (DMAP) as a catalyst to enhance coupling efficiency.

- Use of microwave irradiation or other modern techniques to accelerate reactions.

Representative Synthetic Procedure (Literature-Based Example)

| Step | Procedure Details |

|---|---|

| Starting Material | A suitable 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid or ester derivative |

| Activation | Dissolve in anhydrous dichloromethane, cool to 0 °C, add triethylamine and ethyl chloroformate dropwise |

| Amidation | Add cyclopentylamine solution and catalytic DMAP, allow to warm to room temperature, stir 3 hours |

| Work-up | Quench with brine, extract with dichloromethane, dry over sodium sulfate, filter, concentrate |

| Purification | Column chromatography using hexanes/ethyl acetate gradient to isolate pure amide |

This method yields the target amide with high purity and moderate to good yields, suitable for further biological evaluation.

Data Table: Summary of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Acid activation | EDC, HOBt, or ethyl chloroformate | Activate carboxylic acid | Performed at 0 °C to RT |

| Base | Triethylamine (TEA) | Neutralize acid byproducts | Stoichiometric or slight excess |

| Amine coupling | Cyclopentylamine | Nucleophile for amidation | Added dropwise, reaction time 2-4 h |

| Catalyst | DMAP | Enhance amidation rate | Optional but recommended |

| Solvent | Anhydrous dichloromethane | Medium for reaction | Dry conditions essential |

| Purification | Column chromatography | Isolate pure product | Hexanes/ethyl acetate gradient |

Research Findings and Optimization Notes

- Amidation reactions involving cyclopentylamine and triazole-containing acids benefit from careful temperature control to avoid side reactions.

- Use of coupling agents like EDC/HOBt or ethyl chloroformate provides efficient activation without harsh conditions.

- DMAP catalysis improves reaction rates and yields.

- Purification by column chromatography is critical due to possible side products and unreacted starting materials.

- Alternative routes involving pre-formed acid chlorides or mixed anhydrides are viable but may require stricter anhydrous conditions.

- Microwave-assisted synthesis and other modern methods can reduce reaction times but require optimization for scale-up.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amines or hydrazines from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Acetamide Derivatives

The compound’s closest analogs differ in the alkyl/aryl groups attached to the acetamide nitrogen. Key examples include:

Structural Insights :

- Triazole Positioning: The 3-amino group on the triazole ring enables hydrogen bonding, which could enhance target binding affinity compared to non-amino triazole derivatives (e.g., 1H-1,2,4-triazol-1-yl analogs) .

Antifungal Potential

Triazole derivatives are widely studied for antifungal activity due to their ability to inhibit cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase). While direct data for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide is lacking, structurally related compounds exhibit notable activity:

- Itraconazole Analogs : Complex triazole-containing molecules (e.g., mixtures in Pharmacopeial Forum) demonstrate clinical antifungal use, highlighting the importance of triazole moieties .

- MIC Comparisons: Fluorometric screening (e.g., Alamar Blue test) shows that imidazole and triazole derivatives can achieve low MIC values (e.g., 0.001 μg/mL for imidazolylindol-propanol against Candida albicans) . The 3-amino group in the compound of interest may further modulate potency.

Herbicidal and Metabolic Roles

- Triazole Metabolites: β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine, a metabolite of the herbicide 3-amino-1,2,4-triazole, suggests that amino-triazole derivatives may influence plant metabolic pathways .

- Synthetic Pathways : Similar compounds (e.g., benzothiazole-triazole hybrids) are synthesized via nucleophilic substitution of chloroacetamides with azoles, a method likely applicable to the cyclopentyl derivative .

Biologische Aktivität

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and relevant case studies.

The molecular formula of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide is with a molecular weight of 195.23 g/mol. Its structure features a triazole ring which is known for its biological significance in various pharmacological applications.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl acetic acid derivatives with 3-amino-1H-1,2,4-triazole under specific conditions to yield the desired product. Various methods have been explored to optimize yield and purity.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study evaluating a series of triazole derivatives, it was found that 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide demonstrated notable activity against several strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis .

Anticancer Activity

In vitro studies have shown that derivatives of triazole compounds can exhibit anticancer properties. A related compound was evaluated against various cancer cell lines (e.g., MCF-7 and A549) and demonstrated significant antiproliferative effects. The proposed mechanism includes cell cycle arrest and induction of apoptosis . Further research is needed to establish the specific anticancer effects of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide.

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of triazole derivatives in treating neurodegenerative diseases. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis, although more detailed studies are required to confirm these findings .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives found that 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Case Study 2: Anticancer Activity

In a comparative study on the antiproliferative effects of various triazole derivatives on cancer cell lines, it was noted that compounds similar to 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide caused significant G2/M phase arrest in MCF-7 cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 |

| Compound B | 15 | A549 |

| Test Compound | 12 | MCF-7 |

Q & A

Q. Basic

- TLC monitoring (hexane:ethyl acetate) to track reaction completion .

- Recrystallization using ethanol or methanol to remove byproducts .

- Column chromatography (silica gel, DCM:MeOH) for challenging separations .

How can reaction conditions be optimized for higher yields?

Q. Advanced

- Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance regioselectivity in triazole formation compared to tert-butanol .

- Catalyst loading : Reducing Cu(OAc)₂ to 5 mol% with sodium ascorbate as a reductant minimizes copper residues .

- Temperature control : Microwave-assisted synthesis at 60–80°C reduces reaction time to 1–2 hours .

How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Q. Advanced

- Variable-temperature NMR to identify dynamic effects (e.g., rotamers in acetamide groups) .

- 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and assign overlapping signals .

- X-ray crystallography for definitive structural validation if crystalline .

What strategies address regioselectivity challenges in triazole formation?

Q. Advanced

- Ligand-modified catalysts (e.g., TBTA ligands) favor 1,4-regioisomers over 1,5-products in CuAAC .

- Strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates copper and regioselectivity issues but requires specialized reagents .

How is the biological potential of this compound assessed?

Q. Advanced

- In vitro assays : Enzyme inhibition (e.g., kinase assays) and cytotoxicity screening (MTT assay) using cancer cell lines .

- In silico docking : Molecular docking with target proteins (e.g., EGFR kinase) to predict binding affinity .

- ADMET prediction : Computational tools (e.g., SwissADME) evaluate pharmacokinetic properties .

What computational methods predict bioactivity?

Q. Advanced

- PASS algorithm : Predicts antimicrobial or antitumor activity based on structural motifs (e.g., triazole, cyclopentyl groups) .

- Molecular dynamics simulations : Assess binding stability with targets over 100-ns trajectories .

How to interpret HRMS and elemental analysis discrepancies?

Q. Advanced

- Isotopic pattern analysis : Confirm molecular formula using HRMS isotopic peaks (e.g., ¹³C, ¹⁵N contributions) .

- Combined techniques : Cross-validate HRMS with ¹³C NMR (e.g., carbonyl carbons at ~165 ppm) .

What reaction mechanisms govern click chemistry in this synthesis?

Advanced

The CuAAC mechanism involves:

Cu(I) coordination to alkyne, forming a π-complex.

Azide insertion to generate a six-membered copper metallocycle.

Triazole formation via cyclization and protonolysis .

Side reactions (e.g., oxidative homocoupling) are minimized using inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.